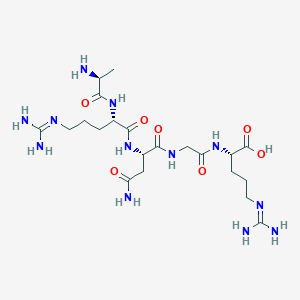
5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile is a substituted phenol compound known for its significant antioxidant properties. It is synthesized by the reduction of a cyclic dione, specifically 1,4,4a,8a-tetrahydro-endo-1,4-methano-naphtha-5,8-dione
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile involves the reduction of 1,4,4a,8a-tetrahydro-endo-1,4-methano-naphtha-5,8-dione. The reduction process typically employs sodium acetate in methanol, followed by stirring for 30 minutes. The crude product is then recrystallized from a water-ethanol mixture (1:1) to obtain the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile has several scientific research applications:
Chemistry: Used as an antioxidant in various chemical reactions and processes.
Medicine: Investigated for its cardiovascular activity and potential as a radioprotector.
Industry: Utilized in the synthesis of other complex organic molecules and as a stabilizer in various industrial processes.
Mechanism of Action
The antioxidant activity of 5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile is attributed to its ability to scavenge free radicals. The phenolic hydroxyl groups donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to biological molecules . The compound also inhibits the formation of thiobarbituric acid reactive substances (TBARS), which are markers of lipid peroxidation .
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Naturally occurring phenols with antioxidant properties.
Tocopherol: A form of vitamin E known for its antioxidant activity.
Curcumin: A compound found in turmeric with significant antioxidant and anti-inflammatory properties.
Eugenol: A phenolic compound found in clove oil with antioxidant activity.
Uniqueness
5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile is unique due to its structural features, which include a methano-naphthalene core and two phenolic hydroxyl groups. These structural elements contribute to its high electron density and potent antioxidant activity, distinguishing it from other similar compounds .
Properties
CAS No. |
650616-55-0 |
|---|---|
Molecular Formula |
C13H8N2O2 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
3,6-dihydroxytricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-4,5-dicarbonitrile |
InChI |
InChI=1S/C13H8N2O2/c14-4-8-9(5-15)13(17)11-7-2-1-6(3-7)10(11)12(8)16/h1-2,6-7,16-17H,3H2 |
InChI Key |
DYTSGXBYQLIOMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3=C(C(=C(C(=C23)O)C#N)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanesulfonic acid, 1,1,1-trifluoro-, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]phenyl ester](/img/structure/B12587182.png)
![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-OL](/img/structure/B12587187.png)

![[(3-methylbenzoyl)amino]methyl Acetate](/img/structure/B12587196.png)
![N-[3-(Decyloxy)-2-hydroxypropyl]-L-phenylalanine](/img/structure/B12587200.png)
![4-{[2-(4-Fluorophenyl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B12587211.png)
![1,7-Diazaspiro[4.4]nonane-7acetic acid,a-(2-methylpropyl)-6-oxo-,(aS,5S)-](/img/structure/B12587226.png)
![1-[1-(2-Methylpropyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12587233.png)

![Dibenzyl [(4-ethenylphenyl)methyl]phosphonate](/img/structure/B12587243.png)
![1-[2-(4-Ethenylphenyl)ethyl]pyrrolidine](/img/structure/B12587258.png)
![N-(3-Chlorophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea](/img/structure/B12587263.png)


